![molecular formula C26H27N3O5 B2867511 Ethyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate CAS No. 872862-07-2](/img/structure/B2867511.png)
Ethyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate
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Overview
Description
Ethyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate is a complex organic compound. It is a derivative of indole, a heterocyclic compound that is important in many biological processes .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate have been synthesized using multi-component reactions (MCR), specifically isocyanide-based multicomponent reactions (IMCRs) . These reactions are efficient and adaptable, leading to a wide variety of products .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. NMR and other spectroscopic methods can provide information on these properties .Scientific Research Applications
Asymmetric Synthesis and Chiral Building Blocks
Research highlights the importance of similar compounds in the asymmetric synthesis of chiral building blocks for enantioselective alkaloid synthesis. For example, compounds like ethyl (4-acetyl-1-benzylpyrrolidin-3-yl)acetate and ethyl (3-acetyl-1-benzylpiperidin-4-yl)acetate have been synthesized through asymmetric intramolecular Michael reactions, offering moderate to excellent optical yields. These chiral building blocks are essential for synthesizing complex alkaloid structures, demonstrating the potential of Ethyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate in related synthetic pathways (Hirai, Terada, Yamazaki, & Momose, 1992).
Glycosidase Inhibitors
Another study involved the synthesis of polyhydroxylated indolizidines, aiming at potential glycosidase inhibitors, utilizing an intramolecular Mannich-type reaction similar to processes that could involve this compound. The study demonstrates the compound's relevance in synthesizing bioactive molecules with potential therapeutic applications (Baumann, Bennis, Ripoche, Théry, & Troin, 2008).
Antimicrobial Agents
Compounds with structures similar to this compound have been synthesized and evaluated for antimicrobial activities. For instance, the synthesis and characterization of new quinazolines as potential antimicrobial agents involve complex structures that share functional groups with the compound , suggesting its potential application in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Antiplatelet and Antithrombotic Agents
Furthermore, research on GPIIb/IIIa integrin antagonists for antithrombotic treatment introduced compounds like Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, which indicates the potential of this compound in the development of novel antithrombotic treatments through modulation of platelet aggregation (Hayashi et al., 1998).
Future Directions
properties
IUPAC Name |
ethyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5/c1-2-34-26(33)18-10-12-19(13-11-18)27-25(32)24(31)21-16-29(22-9-5-4-8-20(21)22)17-23(30)28-14-6-3-7-15-28/h4-5,8-13,16H,2-3,6-7,14-15,17H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGJDEVDLWAIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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